TAAR1 agonist 3 synthesis and characterization
TAAR1 agonist 3 synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of the TAAR1 Agonist Ulotaront
This guide provides a comprehensive overview of the synthesis and characterization of Ulotaront (also known as SEP-363856), a prominent Trace Amine-Associated Receptor 1 (TAAR1) agonist that has advanced to late-stage clinical trials for the treatment of schizophrenia.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data for the synthesis, purification, and pharmacological characterization of this compound.
Introduction to TAAR1 and Ulotaront
Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that modulates the activity of monoaminergic systems, including dopamine, serotonin, and norepinephrine.[3] Its activation has been shown to have therapeutic potential for a variety of neuropsychiatric disorders.[3] Ulotaront is a potent agonist of TAAR1 and also exhibits agonist activity at the serotonin 5-HT1A receptor.[1][2][4][5] A key feature of Ulotaront's mechanism of action is the absence of direct antagonism of the dopamine D2 receptor, which is the primary target of traditional antipsychotic medications.[2][4] This novel mechanism is associated with a favorable side-effect profile, particularly with regard to extrapyramidal symptoms and metabolic disturbances.[1][6]
Synthesis of Ulotaront
The chemical synthesis of Ulotaront has been described in the scientific literature.[2][4] A representative synthetic route is outlined below.
Experimental Protocol: Synthesis of Ulotaront
A plausible synthesis of Ulotaront can be achieved through a multi-step process, beginning with commercially available starting materials. The following is a representative protocol based on published synthetic schemes.[2][4]
Step 1: Condensation
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To a solution of 2-(thiophen-3-yl)ethanol in dimethoxyethane, add N-methylaminoacetaldehyde dimethyl acetal.
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Cool the reaction mixture in an ice bath.
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Slowly add triflic acid to the cooled mixture.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: BOC Protection
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Dissolve the crude product from Step 1 in a suitable solvent like dichloromethane.
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Add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine.
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Stir the reaction at room temperature for 2-4 hours.
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Monitor the reaction by TLC.
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the BOC-protected intermediate.
Step 3: Chiral Separation
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The racemic BOC-protected intermediate is subjected to chiral separation using supercritical fluid chromatography (SFC) or preparative chiral high-performance liquid chromatography (HPLC) to isolate the desired enantiomer.
Step 4: Deprotection
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Dissolve the chirally pure BOC-protected intermediate in a suitable solvent such as dichloromethane or dioxane.
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Add a strong acid, such as hydrochloric acid (in dioxane) or trifluoroacetic acid.
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Stir the reaction at room temperature for 1-2 hours.
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Monitor the deprotection by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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The resulting residue can be triturated with a solvent like diethyl ether to afford Ulotaront as a salt.
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The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Characterization of Ulotaront
The pharmacological characterization of Ulotaront involves determining its binding affinity, functional potency, and selectivity at TAAR1 and a panel of other receptors.
Data Presentation: Quantitative Pharmacological Data for Ulotaront
The following tables summarize the in vitro pharmacological data for Ulotaront at human TAAR1 and other relevant receptors.
Table 1: Functional Agonist Activity of Ulotaront at Human TAAR1
| Parameter | Value | Reference(s) |
| EC₅₀ (cAMP Assay) | 0.14 ± 0.062 µM | [5] |
| Eₘₐₓ (cAMP Assay) | 101.3 ± 1.3% | [5] |
| EC₅₀ (Alternative) | 38 ± 11 nM | [2][5] |
| Eₘₐₓ (Alternative) | 109 ± 3% | [2][5] |
Table 2: Binding Affinity and Functional Activity of Ulotaront at Off-Target Receptors
| Receptor | Kᵢ (µM) | EC₅₀ (µM) | Eₘₐₓ (%) | Reference(s) |
| 5-HT₁A | 0.28 | 2.3 ± 1.40 | 74.7 ± 19.60 | [1][5] |
| 5-HT₁B | 1.9 | 15.6 ± 11.6 | 22.4 ± 10.9 | [1][5] |
| 5-HT₁D | 1.13 | 0.262 ± 0.09 | 57.1 ± 6.0 | [5] |
| 5-HT₇ | 0.03 | 6.7 ± 1.32 | 41.0 ± 9.5 | [1][5] |
| Dopamine D₂ | - | 10.44 ± 4 (cAMP) | 23.9 ± 7.6 (cAMP) | [5] |
| 8 (β-arrestin) | 27.1 (β-arrestin) | [5] |
Experimental Protocols: Characterization Assays
Radioligand Binding Assay (for Kᵢ Determination)
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Prepare cell membranes from a cell line stably expressing the human receptor of interest (e.g., 5-HT₁A).
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In a 96-well plate, add the cell membranes, a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A), and varying concentrations of the test compound (Ulotaront).
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Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
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Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters with ice-cold buffer to remove unbound radioligand.
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Measure the radioactivity retained on the filters using a scintillation counter.
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Determine non-specific binding in the presence of a high concentration of a known non-labeled ligand.
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Calculate the specific binding and determine the IC₅₀ value of the test compound by non-linear regression analysis.
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Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.
Functional cAMP Assay (for EC₅₀ and Eₘₐₓ Determination)
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Seed HEK-293 cells stably expressing human TAAR1 in a 96-well plate.
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The day of the experiment, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for a short period.
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Add varying concentrations of the test compound (Ulotaront) to the wells.
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Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
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Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a colorimetric or fluorescent readout, or a BRET-based cAMP biosensor.[7]
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Construct a dose-response curve and determine the EC₅₀ and Eₘₐₓ values using non-linear regression analysis.
TAAR1 Signaling Pathway
Activation of TAAR1 by an agonist like Ulotaront primarily initiates a signaling cascade through the Gαs protein subunit.[3] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[8]
Caption: TAAR1 signaling pathway initiated by Ulotaront.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel TAAR1 agonist.
Caption: Workflow for TAAR1 agonist synthesis and characterization.
References
- 1. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the Therapeutic Potential of Ulotaront as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Depicting Safety Profile of TAAR1 Agonist Ulotaront Relative to Reactions Anticipated for a Dopamine D2-Based Pharmacological Class in FAERS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]
